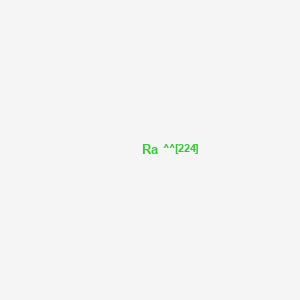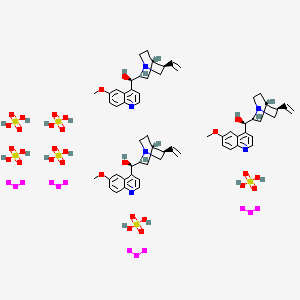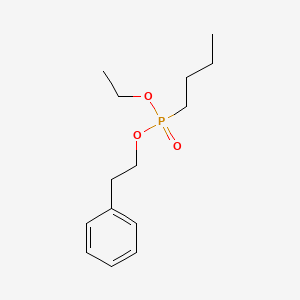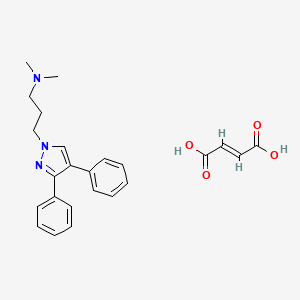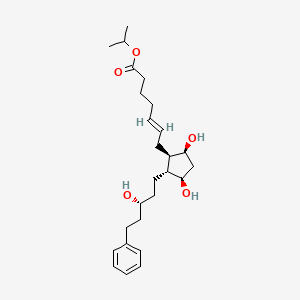
trans-Latanoprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-trans Latanoprost: is a derivative of the prostaglandin F2 alpha analog latanoprost. It is an isomer of latanoprost where the double bond between carbons 5 and 6 has been changed from cis (Z) to trans (E). This compound is primarily used as an analytical standard for detecting and quantifying impurities in commercial preparations of latanoprost .
Wissenschaftliche Forschungsanwendungen
Chemie: 5-trans Latanoprost wird als analytischer Standard bei der Detektion und Quantifizierung von Verunreinigungen in kommerziellen Latanoprost-Präparaten verwendet .
Biologie und Medizin:
Industrie: In der pharmazeutischen Industrie wird 5-trans Latanoprost verwendet, um die Reinheit und Qualität von Latanoprost-Formulierungen zu gewährleisten .
5. Wirkmechanismus
Es ist wahrscheinlich, dass er ähnlich wie Latanoprost wirkt, das an den Prostaglandin F-Rezeptor im Ziliarmuskel bindet und so den Abfluss von Kammerwasser über den uveoskleralen Weg erhöht, wodurch der Augeninnendruck gesenkt wird .
Wirkmechanismus
Biochemical Pathways
The binding of Trans-Latanoprost to the FP receptor triggers a series of biochemical reactions. These reactions lead to an increase in the uveoscleral outflow of aqueous humor . This is achieved through extracellular matrix remodeling, which facilitates the increased outflow .
Pharmacokinetics
This compound is an ester prodrug, which means it is inactive until it is hydrolyzed into the active form, Latanoprost acid, in the cornea This process influences the drug’s bioavailability
Result of Action
The primary result of this compound’s action is the reduction of elevated intraocular pressure in patients diagnosed with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor from the eye, thereby reducing pressure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of contact lenses can interfere with the administration and absorption of the drug . Therefore, it is recommended to remove contact lenses before administering each dose . More research is needed to fully understand how other environmental factors might influence the action of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-trans Latanoprost involves the isomerization of latanoprost. The process typically includes the following steps:
Reduction of Latanoprost Lactone: Latanoprost lactol is obtained by reducing the lactone with diisobutylaluminum hydride at -78°C.
Industrial Production Methods: the preparation methods involve standard organic synthesis techniques and purification processes such as chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: 5-trans Latanoprost durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen in der Verbindung können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxylgruppen können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten Derivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Latanoprost: Das cis-Isomer von 5-trans Latanoprost, das zur Behandlung von Glaukom eingesetzt wird, indem es den Augeninnendruck senkt.
Latanoprostene Bunod: Ein stickstoffoxid-abgebendes Prostaglandin F2 alpha-Analogon, das den Kammerwasserabfluss über den trabekulären und den uveoskleralen Weg erhöht.
Bimatoprost: Ein weiteres Prostaglandin-Analogon, das zur Senkung des Augeninnendrucks bei Glaukom-Patienten eingesetzt wird.
Einzigartigkeit: 5-trans Latanoprost ist in seiner strukturellen Konfiguration (trans-Isomer) und seiner Hauptanwendung als analytischer Standard zur Detektion von Verunreinigungen in Latanoprost-Formulierungen einzigartig .
Eigenschaften
CAS-Nummer |
913258-34-1 |
|---|---|
Molekularformel |
C26H40O5 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/t21-,22-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
GGXICVAJURFBLW-UUFXTFJOSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Piktogramme |
Acute Toxic; Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to separate and quantify trans-Latanoprost from Latanoprost?
A1: this compound, chemically known as propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, is an isomer of Latanoprost and can arise as an impurity during the synthesis process [, ]. As an isomer, it possesses a similar chemical structure but differs in the spatial arrangement of atoms. These structural differences, even if subtle, can lead to altered pharmacological activity, potency, and potentially different safety profiles compared to the intended drug.
Q2: What analytical method has been shown to effectively separate Latanoprost from this compound?
A2: Research has demonstrated that High-Performance Liquid Chromatography (HPLC) using an NH2 column with a specific mobile phase comprising heptane, 2-propanol, acetonitrile, and a small amount of water can effectively separate Latanoprost from its isomers, including this compound []. This method provides baseline separation, allowing for accurate identification and quantification of each component in a mixture.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


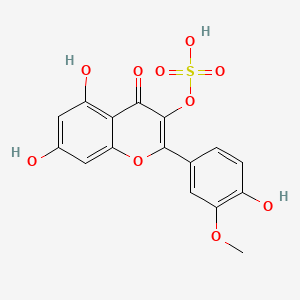
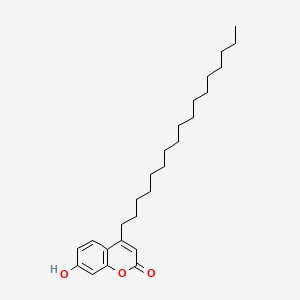
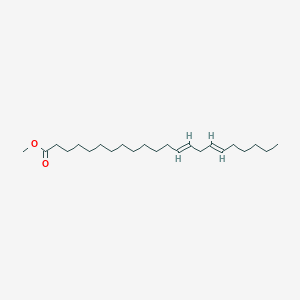
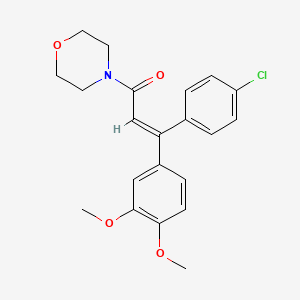

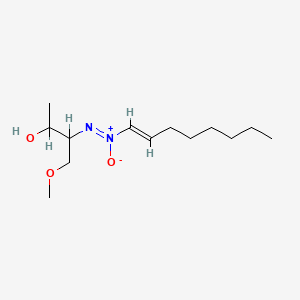
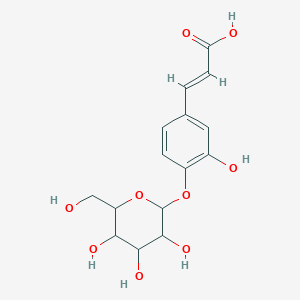
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)

